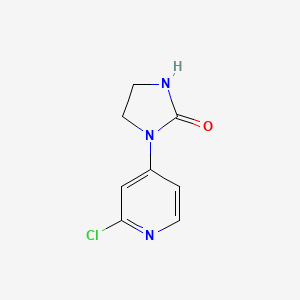

1-(2-Chloro-4-pyridyl)-2-imidazolidinone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloropyridin-4-yl)imidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3O/c9-7-5-6(1-2-10-7)12-4-3-11-8(12)13/h1-2,5H,3-4H2,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMQYSQVXDFAYEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=CC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 1-(2-Chloro-4-pyridyl)-2-imidazolidinone

A principal and well-documented method for the synthesis of this compound involves a two-step process commencing with the key precursor, 2-chloro-4-aminopyridine.

Precursor Compounds and Reactants

The primary starting materials for this synthetic route are:

2-Chloro-4-aminopyridine: This substituted pyridine (B92270) serves as the foundational building block, providing the chloro-pyridyl moiety of the final compound.

2-Chloroethyl isocyanate: This reagent provides the two-carbon backbone and the second nitrogen atom necessary for the formation of the imidazolidinone ring.

The synthesis of the precursor 2-chloro-4-aminopyridine itself is a multi-step process that can begin from readily available starting materials like 2-chloropyridine beilstein-journals.org.

Key Reaction Mechanisms

The synthesis of this compound from 2-chloro-4-aminopyridine and 2-chloroethyl isocyanate proceeds through two key mechanistic steps:

Urea (B33335) Formation (N-Heteroarylation): The first step involves the nucleophilic attack of the amino group of 2-chloro-4-aminopyridine on the electrophilic carbon of the isocyanate group in 2-chloroethyl isocyanate. This reaction forms an N,N'-disubstituted urea intermediate, specifically 1-(2-chloro-4-pyridyl)-3-(2-chloroethyl)urea.

Intramolecular Cyclization (Alpha-Amination): The subsequent and crucial step is the intramolecular cyclization of the 1-(2-chloro-4-pyridyl)-3-(2-chloroethyl)urea intermediate. This reaction is typically facilitated by a base. The nitrogen atom of the urea, which is attached to the pyridyl ring, acts as a nucleophile and attacks the electrophilic carbon atom bearing the chlorine atom in the 2-chloroethyl group. This results in the formation of the five-membered imidazolidinone ring and the elimination of a chloride ion nih.gov. This type of intramolecular nucleophilic substitution is a form of alpha-amination.

Catalytic Approaches and Reaction Conditions

While the urea formation step often proceeds readily without a catalyst, the cyclization step is typically promoted by a base. The choice of base and solvent, along with the reaction temperature, are critical parameters that influence the reaction rate and yield. Common bases used for such cyclizations include sodium hydride or other strong, non-nucleophilic bases. The reaction is generally carried out in an inert solvent to prevent unwanted side reactions.

Alternative Synthetic Strategies and Comparative Analysis

In addition to the established route, alternative strategies for the synthesis of N-heteroaryl imidazolidinones are being explored to improve efficiency, selectivity, and sustainability. These often involve modern catalytic cross-coupling reactions.

Evaluation of Efficiency and Selectivity of Different Routes

Alternative approaches to forming the crucial C-N bond between the pyridine ring and the imidazolidinone nitrogen include transition-metal catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and the Ullmann condensation nih.govmdpi.com.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction could potentially be employed to directly couple 2-imidazolidinone with a suitable 2-chloro-4-halopyridine derivative. This method is known for its broad substrate scope and functional group tolerance. The efficiency of this route would depend on the choice of palladium catalyst, ligand, base, and reaction conditions to achieve high yields and selectivity.

Ullmann Condensation: A copper-catalyzed Ullmann-type reaction could also be a viable alternative for the N-arylation of 2-imidazolidinone with a 2-chloro-4-halopyridine. While historically requiring harsh reaction conditions, modern advancements with the use of ligands have made this method more practical and efficient nih.gov.

| Synthetic Route | Key Reaction | Advantages | Disadvantages |

| Established Route | Urea formation followed by intramolecular cyclization | Readily available starting materials, straightforward reaction sequence. | May require stoichiometric amounts of base for cyclization. |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling | High functional group tolerance, generally high yields. | Cost of palladium catalyst and ligands, potential for catalyst poisoning. |

| Ullmann Condensation | Copper-catalyzed cross-coupling | Lower cost of copper catalyst compared to palladium. | Can require higher temperatures and specific ligands for high efficiency. |

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of this compound, several aspects can be considered to enhance its environmental sustainability.

Atom Economy: The established route, involving the reaction of an amine with an isocyanate followed by cyclization, generally has a good atom economy as most atoms from the reactants are incorporated into the final product. Alternative routes involving cross-coupling reactions may have lower atom economy due to the generation of stoichiometric byproducts from the coupling partners and reagents.

Catalysis: The use of catalytic methods, such as the Buchwald-Hartwig amination or Ullmann condensation, is inherently greener than stoichiometric reactions as it reduces the amount of waste generated. The development of more efficient and recyclable catalysts for these transformations is an active area of research.

Energy Efficiency: Optimizing reaction conditions to minimize energy consumption, for example, by conducting reactions at lower temperatures or utilizing microwave-assisted synthesis, can contribute to a greener process mdpi.com.

By carefully selecting precursors, optimizing reaction conditions, and exploring catalytic and greener alternatives, the synthesis of this compound can be made more efficient, selective, and environmentally responsible.

Derivatization and Analog Synthesis

The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse library of analogues. Derivatization strategies have targeted both the pyridyl moiety and the imidazolidinone ring, allowing for systematic exploration of the molecule's chemical space.

The pyridine ring of this compound is amenable to functionalization, primarily through the displacement of the chlorine atom at the C-2 position. This position is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.

Nucleophilic Aromatic Substitution (SNAr): The chloro-substituted pyridine core is a classic substrate for nucleophilic aromatic substitution (SNAr) reactions. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the chlorine atom. youtube.com This forms a negatively charged intermediate, known as a Meisenheimer complex, which is stabilized by resonance. For 2- and 4-halopyridines, a key resonance structure delocalizes the negative charge onto the electronegative nitrogen atom, which significantly stabilizes the intermediate and facilitates the reaction. youtube.comstackexchange.com In contrast, meta-substituted halopyridines lack this stabilization, rendering them much less reactive. youtube.com Consequently, the chlorine atom in this compound can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups at the C-2 position. youtube.comlibretexts.org

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, provide powerful tools for introducing carbon-based substituents. The Suzuki-Miyaura coupling, for instance, enables the formation of carbon-carbon bonds by reacting an organoboron species with a halide. libretexts.orgyonedalabs.com Despite challenges associated with the cross-coupling of 2-pyridyl nucleophiles, such as slow transmetalation and competing protodeboronation, effective catalyst systems have been developed. nih.gov These methods can be applied to replace the chlorine atom of this compound with various aryl, heteroaryl, or alkyl groups, thus expanding the structural diversity of the pyridyl moiety. nih.govorganic-chemistry.orgresearchgate.net

Table 1: Potential Reactions for Pyridyl Moiety Functionalization

| Reaction Type | Reagents/Catalysts | Potential Product |

|---|---|---|

| Nucleophilic Aromatic Substitution | R-NH2 (Amine) | 1-(2-Amino-4-pyridyl)-2-imidazolidinone derivative |

| Nucleophilic Aromatic Substitution | R-OH / Base (Alkoxide) | 1-(2-Alkoxy-4-pyridyl)-2-imidazolidinone derivative |

| Suzuki-Miyaura Coupling | R-B(OH)2 / Pd Catalyst | 1-(2-Aryl/Alkyl-4-pyridyl)-2-imidazolidinone derivative |

The imidazolidinone ring itself provides opportunities for derivatization. The imidazolidin-2-one scaffold is a key structural component in numerous bioactive compounds and serves as a valuable building block in organic synthesis. nih.govmdpi.com Modifications can be achieved by building the ring from functionalized precursors or by direct reaction on the pre-formed heterocycle.

Synthetic strategies often involve the cyclization of appropriately substituted diamine precursors. mdpi.com For instance, reacting N-(2,2-dialkoxyethyl)ureas with C-nucleophiles can lead to the regioselective formation of 4-substituted imidazolidin-2-ones. nih.gov This approach allows for the introduction of aryl or heteroaryl groups at the C-4 position of the ring. Further modifications can include N-alkylation at the nitrogen atom at position 3, although this site is generally less reactive than the exocyclic amino group in related structures. The stability of the 2-imidazolidinone ring to nucleophilic ring-opening, compared to analogues like oxazolidinones, makes it a robust scaffold for further chemical transformations. researchgate.net

The introduction of chirality is a critical aspect of medicinal chemistry, and several strategies can be envisioned for the synthesis of chiral analogues of this compound. Chiral 2-imidazolidinones are highly effective chiral auxiliaries and ligands in asymmetric synthesis. researchgate.net

A primary method for introducing stereocenters is through the use of chiral building blocks during the synthesis of the imidazolidinone ring. mdpi.com The condensation of chiral diamines with aldehydes or their equivalents can produce chiral imidazolidines with high diastereoselectivity. researchgate.netresearchgate.net These chiral precursors can then be converted into the corresponding chiral 2-imidazolidinone derivatives. For example, research groups have synthesized a variety of chiral ligands based on 2-(pyridin-2-yl)imidazolidin-4-one, where chirality is introduced at the C-5 position of the imidazolidinone ring. beilstein-journals.orgnih.gov

These chiral pyridyl-imidazolidinone derivatives have been successfully employed as ligands in enantioselective catalysis, particularly in copper(II)-catalyzed asymmetric Henry reactions. beilstein-journals.orgnih.gov The stereochemical outcome of such reactions is highly dependent on the configuration of the chiral ligand, demonstrating effective stereochemical control. beilstein-journals.org Furthermore, the development of atroposelective synthesis methods for related fused-ring systems like imidazo[1,2-a]pyridines highlights the potential for creating axially chiral analogues. nih.gov

Table 2: Strategies for Chiral Analogue Synthesis

| Strategy | Description | Example Application |

|---|---|---|

| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials (e.g., chiral diamines or amino acids) to construct the imidazolidinone ring. | Synthesis of C-5 substituted chiral 2-(pyridin-2-yl)imidazolidin-4-ones. beilstein-journals.orgnih.gov |

| Asymmetric Catalysis | Use of a chiral catalyst to induce enantioselectivity in the formation of the heterocyclic ring or its substituents. | Asymmetric multicomponent reactions to form axially chiral imidazo[1,2-a]pyridines. nih.gov |

| Chiral Auxiliary | Attaching a chiral auxiliary to guide the stereoselective introduction of new functional groups, followed by its removal. | Use of 2-imidazolidinones as chiral auxiliaries in asymmetric alkylations and aldol reactions. researchgate.net |

Chemical Reactivity and Transformation Pathways

The reactivity of this compound is dictated by the electronic properties of its constituent rings and functional groups. Key reaction sites include the pyridyl nitrogen and the imidazolidinone carbonyl group.

The sp2-hybridized nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it a Lewis basic site capable of coordinating to metal centers. wikipedia.org In molecules that contain both a pyridine ring and another potential donor atom in a suitable position, such as the carbonyl oxygen of the imidazolidinone ring, the compound can act as a chelating ligand.

Studies on N-(2-pyridyl)imidazolidin-2-one derivatives have shown that they can function as O,N-chelating ligands in coordination compounds. researchgate.net In these complexes, the molecule coordinates to a metal center through both the pyridyl nitrogen and the carbonyl oxygen, forming a stable five-membered chelate ring. This bidentate coordination mode is a common feature in the coordination chemistry of 2-substituted pyridines containing a donor group. researchgate.netnih.gov The formation of such coordination complexes can significantly alter the electronic properties and steric environment of the parent molecule.

Another potential reaction at the pyridyl nitrogen is N-oxidation. Pyridine and its derivatives can be oxidized to the corresponding N-oxides using various reagents, such as peroxy acids or hydrogen peroxide with a suitable catalyst. organic-chemistry.org The formation of a pyridine N-oxide modifies the electronic character of the ring, making it more susceptible to certain types of substitution reactions.

The carbonyl group of the imidazolidinone ring is part of a cyclic urea system. While generally less reactive than a ketone carbonyl due to resonance delocalization of the nitrogen lone pairs, it can still undergo specific transformations.

As mentioned previously, the carbonyl oxygen can participate in the coordination of metal ions, acting as a Lewis basic donor in conjunction with the pyridyl nitrogen to form chelate complexes. researchgate.net In such O,N-chelating ligands, the molecule adopts a cis configuration around the C-N bond connecting the two rings to facilitate coordination, which contrasts with the trans configuration typically observed in the solid state for the free ligand. researchgate.net This coordination involves the direct participation of the carbonyl group in a chemical transformation, highlighting its role in the molecule's reactivity. While other transformations typical of carbonyls, such as reduction to a methylene (B1212753) group or addition of strong nucleophiles, are chemically plausible, the role of the carbonyl oxygen in chelation is a well-documented reactivity pathway for this class of compounds.

Halogen Reactivity and Substitutions on the Pyridyl Ring

The chlorine atom at the C2 position of the pyridyl ring in this compound is the primary site of reactivity, enabling a variety of chemical transformations. This reactivity is significantly influenced by the electron-withdrawing nature of the pyridyl nitrogen, which facilitates nucleophilic aromatic substitution (SNAr) reactions. The presence of the imidazolidinone moiety at the C4 position can also electronically influence the reaction rates and regioselectivity.

Detailed research findings on the halogen reactivity and substitution reactions specifically for this compound are not extensively available in the public domain. However, the reactivity of the 2-chloropyridine core is well-established, allowing for predictions of its chemical behavior. The primary transformations involve nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, particularly at the C2 and C4 positions, makes the chloro substituent susceptible to displacement by a wide range of nucleophiles. This reaction typically proceeds through a Meisenheimer-like intermediate, which is stabilized by the delocalization of the negative charge onto the pyridyl nitrogen atom.

Common nucleophiles that are expected to react with this compound include:

O-Nucleophiles: Alkoxides (e.g., sodium methoxide, sodium ethoxide) and phenoxides can displace the chloride to form the corresponding ether derivatives. These reactions are typically carried out in the presence of a base in an alcoholic or aprotic polar solvent.

N-Nucleophiles: Ammonia, primary amines, and secondary amines can be employed to synthesize the corresponding 2-amino-4-pyridyl derivatives. These reactions often require elevated temperatures and may be conducted in a sealed vessel or under pressure.

S-Nucleophiles: Thiolates (e.g., sodium thiomethoxide, sodium thiophenoxide) can react to form the corresponding thioether derivatives.

The general scheme for the nucleophilic aromatic substitution is presented below:

Figure 1: General reaction scheme for the nucleophilic aromatic substitution of this compound.

While specific experimental data for this compound is scarce, the following table provides illustrative examples of nucleophilic aromatic substitution reactions on analogous 2-chloropyridine systems to indicate the expected types of transformations.

| Nucleophile (Nu-H) | Reagents and Conditions | Product |

| Methanol | NaH, THF, reflux | 1-(2-Methoxy-4-pyridyl)-2-imidazolidinone |

| Aniline | K2CO3, DMF, 120 °C | 1-(2-(Phenylamino)-4-pyridyl)-2-imidazolidinone |

| Ethanethiol | NaH, THF, rt | 1-(2-(Ethylthio)-4-pyridyl)-2-imidazolidinone |

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on 2-Chloropyridine Analogues. Note: These are generalized examples and may not reflect the optimal conditions for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituent on the pyridyl ring also serves as a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 2-chloropyridyl moiety with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C2 position.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the coupling of the 2-chloropyridyl group with a variety of primary and secondary amines. It often provides a milder and more general alternative to traditional nucleophilic aromatic substitution for the synthesis of 2-amino-pyridyl derivatives.

Sonogashira Coupling: The coupling with terminal alkynes can be achieved using a palladium catalyst in the presence of a copper(I) co-catalyst and a base, leading to the formation of 2-alkynylpyridyl derivatives.

The general scheme for palladium-catalyzed cross-coupling reactions is as follows:

Figure 2: General reaction scheme for palladium-catalyzed cross-coupling reactions of this compound.

The table below illustrates the potential scope of these cross-coupling reactions based on established methodologies for 2-chloropyridines.

| Reaction Type | Coupling Partner | Catalyst/Ligand/Base | Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | 1-(2-Phenyl-4-pyridyl)-2-imidazolidinone |

| Buchwald-Hartwig | Morpholine | Pd2(dba)3, BINAP, NaOt-Bu | 1-(2-Morpholino-4-pyridyl)-2-imidazolidinone |

| Sonogashira | Phenylacetylene | PdCl2(PPh3)2, CuI, Et3N | 1-(2-(Phenylethynyl)-4-pyridyl)-2-imidazolidinone |

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions on 2-Chloropyridine Analogues. Note: These are generalized examples and may not reflect the optimal conditions for this compound.

Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to elucidating the molecular structure by examining the interaction of the compound with electromagnetic radiation. Each technique provides unique pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of 1-(2-Chloro-4-pyridyl)-2-imidazolidinone. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be established. researchgate.netresearchgate.net

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the imidazolidinone ring. The protons on the pyridine ring will appear in the aromatic region, typically downfield due to the electron-withdrawing nature of the nitrogen atom and the chlorine substituent. The methylene (B1212753) (-CH₂-) protons of the imidazolidinone ring are expected to appear as multiplets in the aliphatic region. chemicalbook.com

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Key signals would include the carbonyl carbon (C=O) of the imidazolidinone ring at a significantly downfield shift, carbons of the pyridine ring, and the two methylene carbons of the imidazolidinone ring. nih.gov

Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Structural Assignment |

|---|---|---|

| ¹H | 8.0-8.2 | Pyridine-H (adjacent to N) |

| ¹H | 7.0-7.5 | Pyridine-H |

| ¹H | 3.8-4.0 | -N-CH₂- (imidazolidinone) |

| ¹H | 3.4-3.6 | -N-CH₂- (imidazolidinone) |

| ¹³C | ~165 | C=O (imidazolidinone) |

| ¹³C | 140-155 | Pyridine-C (substituted) |

| ¹³C | 110-130 | Pyridine-C (unsubstituted) |

Note: Predicted values are based on general principles and data from similar structural motifs.

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. nist.gov The IR spectrum of this compound would be characterized by several key absorption bands.

The most prominent peak is expected to be the carbonyl (C=O) stretch of the cyclic urea (B33335) (imidazolidinone) group, appearing in the region of 1680-1720 cm⁻¹. Other significant absorptions include C-N stretching vibrations, C-H stretching from both the aromatic pyridine ring (above 3000 cm⁻¹) and the aliphatic imidazolidinone ring (below 3000 cm⁻¹), and C=C and C=N stretching vibrations from the pyridine ring in the 1400-1600 cm⁻¹ region. vscht.cz The presence of the C-Cl bond would also give rise to a characteristic absorption in the fingerprint region.

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3050-3150 |

| Aliphatic C-H Stretch | 2850-2960 |

| Carbonyl (C=O) Stretch | 1680-1720 |

| Aromatic C=C and C=N Stretch | 1400-1600 |

| C-N Stretch | 1250-1350 |

Note: Values are typical ranges for the specified functional groups.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. researchgate.net In a typical electron ionization (EI) mass spectrum, this compound would exhibit a molecular ion peak [M]⁺ corresponding to its molecular weight.

The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. libretexts.org Common fragmentation pathways would likely involve the cleavage of the bond between the pyridine and imidazolidinone rings. This would lead to fragment ions corresponding to the 2-chloro-4-pyridyl cation and the imidazolidinone radical, or vice versa. Further fragmentation of the pyridine ring could involve the loss of a chlorine atom or hydrogen cyanide (HCN). nih.gov

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Identity |

|---|---|

| 197/199 | [M]⁺ Molecular ion (showing 3:1 ratio for ³⁵Cl/³⁷Cl isotopes) |

| 112/114 | [C₅H₃ClN]⁺ (2-Chloro-4-pyridyl fragment) |

Note: m/z values are calculated based on the most common isotopes.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state at atomic resolution. researchgate.netscispace.com This method involves diffracting X-rays off a single crystal of the compound. mdpi.com

If a suitable single crystal of this compound were grown, X-ray diffraction analysis would yield a wealth of structural information. This includes exact bond lengths, bond angles, and torsion angles, which define the molecule's conformation. nih.gov Furthermore, it would reveal details about intermolecular interactions, such as hydrogen bonding or π-stacking, and how the molecules pack together to form the crystal lattice. nih.gov This information is crucial for understanding the compound's physical properties.

Data Obtainable from an X-ray Crystallography Study

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements present in the crystal lattice. |

| Atomic Coordinates | The precise (x, y, z) position of every atom in the molecule. |

| Bond Lengths & Angles | The exact distances between bonded atoms and the angles between adjacent bonds. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound. A reversed-phase HPLC (RP-HPLC) method is commonly employed for compounds of this polarity. researchgate.net

In a typical setup, the compound is dissolved in a suitable solvent and injected into the HPLC system. It then passes through a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase, often a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is pumped through the column. impactfactor.orgpensoft.net The compound and any impurities will separate based on their relative affinities for the stationary and mobile phases, eluting at different retention times. A UV detector is typically used for detection, as the pyridine ring is a strong chromophore. researchgate.net The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Typical RP-HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Inertsil ODS-3V (or similar C18), 250 mm x 4.6 mm, 5 µm impactfactor.org |

| Mobile Phase | Acetonitrile : Water (or phosphate (B84403) buffer, pH 3.0-7.0) gradient or isocratic elution. pensoft.netresearchgate.net |

| Flow Rate | 1.0 mL/min pensoft.net |

| Column Temperature | 30-40 °C nih.gov |

| Detection | UV at ~220-260 nm |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile and thermally stable compounds. While specific, detailed GC methodologies for this compound are not extensively documented in publicly available literature, standard GC principles can be applied for its analysis. A hypothetical GC method for this compound would involve careful selection of the column, injector, and detector to achieve optimal separation and sensitivity.

A typical GC system would consist of a split/splitless injector, a capillary column, and a detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The choice of the capillary column is critical and would likely be a non-polar or medium-polarity column, such as one with a phenyl-arylene polymer stationary phase, to effectively separate the analyte from impurities.

Table 1: Hypothetical Gas Chromatography (GC) Parameters for the Analysis of this compound

| Parameter | Value/Type |

| Injector Type | Split/Splitless |

| Injector Temperature | 250 °C |

| Column Type | Phenyl-arylene polymer (e.g., DB-5ms) |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Oven Program | Initial Temp: 150°C, hold 1 min; Ramp: 10°C/min to 280°C, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Scan Range | 50-350 m/z |

It is important to note that the development of a robust GC method would require experimental optimization of these parameters to achieve the desired resolution, peak shape, and analysis time. Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOFMS) could also be employed for more complex samples, offering significantly higher resolution and the ability to identify trace-level impurities. nih.gov

Advanced Techniques for Mechanistic Study

Understanding the reaction mechanisms involved in the formation or transformation of this compound is crucial for process optimization and control. Advanced techniques like stopped-flow kinetics can provide valuable insights into rapid reaction pathways.

Stopped-flow spectroscopy is a rapid mixing technique that allows for the monitoring of fast chemical reactions in solution on a millisecond timescale. biologic.net In a stopped-flow experiment, small volumes of reactant solutions are rapidly driven from syringes into a mixing chamber and then into an observation cell, where the flow is abruptly stopped. biologic.net The ensuing reaction is then monitored by a detection system, typically UV-Visible absorption or fluorescence spectroscopy. biologic.netnih.gov

While specific applications of stopped-flow kinetics to the study of this compound are not found in the reviewed literature, the technique is highly applicable to studying its synthesis, which likely involves rapid nucleophilic substitution reactions. By monitoring the change in absorbance or fluorescence of reactants or products over time, detailed kinetic information, such as rate constants and reaction orders, can be determined. nih.gov This data is instrumental in elucidating the step-by-step mechanism of the reaction. nih.gov

Investigation of Biological Activities in Preclinical Research Models

Antiviral Research Applications

The chemical compound 1-(2-chloro-4-pyridyl)-2-imidazolidinone and its derivatives have been a subject of significant interest in preclinical antiviral research, particularly for their activity against non-polio enteroviruses. These viruses are responsible for a range of human illnesses, from mild respiratory infections to severe and life-threatening conditions like hand, foot, and mouth disease (HFMD) and encephalitis.

Activity against Enteroviruses (e.g., HEV71)

Derivatives of pyridyl imidazolidinone have demonstrated notable inhibitory effects against various enteroviruses, with a particular focus on Enterovirus 71 (EV71). EV71 is a major causative agent of HFMD and can lead to severe neurological complications. In preclinical studies, certain pyridyl imidazolidinone analogues have shown potent activity against all genotypes of EV71 (A, B, and C) with inhibitory concentrations in the submicromolar to low micromolar range. nih.gov

Beyond EV71, the antiviral spectrum of some pyridyl imidazolidinone derivatives extends to other members of the enterovirus genus. For instance, compounds have been evaluated against a panel of viruses and have shown potent activity against coxsackievirus A9 and coxsackievirus A24, as well as moderate activity against enterovirus 68 and echovirus 9. nih.gov This broad-spectrum activity highlights the potential of the pyridyl imidazolidinone scaffold in developing agents against a variety of enteroviral infections.

Table 1: Antiviral Activity of Pyridyl Imidazolidinone Analogs against Various Enteroviruses

| Compound/Analog | Virus | Potency (IC₅₀) |

|---|---|---|

| Analog 1 | Enterovirus 71 (EV71) | Submicromolar to low micromolar range |

| Analog 8 | Enterovirus 71 (EV71) | Submicromolar to low micromolar range |

| Analog 1 | Coxsackievirus A9 | 0.47-0.55 µM |

| Analog 8 | Coxsackievirus A9 | 0.47-0.55 µM |

| Analog 1 | Coxsackievirus A24 | 0.47-0.55 µM |

| Analog 8 | Coxsackievirus A24 | 0.47-0.55 µM |

| Analog 1 | Enterovirus 68 | 2.13 µM |

| Analog 1 | Echovirus 9 | 2.6 µM |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Mechanisms of Antiviral Action (e.g., Capsid Protein VP1 Inhibition, Viral Uncoating)

The primary mechanism of antiviral action for pyridyl imidazolidinones against enteroviruses is the inhibition of viral entry into the host cell. These compounds are classified as capsid binders, meaning they directly interact with the viral capsid, the protein shell that encloses the viral genetic material. nih.gov

Specifically, pyridyl imidazolidinones bind to a hydrophobic pocket within the capsid protein VP1. This binding stabilizes the capsid, preventing the conformational changes necessary for viral uncoating—the process where the virus releases its RNA genome into the cytoplasm of the host cell. By preventing uncoating, the viral replication cycle is effectively halted before it can begin. This mechanism is similar to that of other known picornavirus inhibitors.

Research has also explored how mutations in the VP1 protein can confer resistance to these compounds. For example, a mutation at residue V192M in VP1 has been identified as a key factor for resistance to pyridyl imidazolidinone derivatives. nih.gov Conversely, mutations at other sites, such as D31N or E98K, can widen the hydrophobic pocket, making the virus susceptible to bulkier inhibitor compounds. nih.gov

Structure-Activity Relationships for Antiviral Potency

Structure-activity relationship (SAR) studies have been crucial in optimizing the antiviral potency of the pyridyl imidazolidinone scaffold. These studies have revealed several key structural features that influence the compound's ability to inhibit enteroviruses.

One significant finding is that the nature of the substituent at the para position of the phenoxyl ring plays a critical role in anti-EV71 activity. nih.gov Analogues with an aryl substituent at this position generally exhibit the highest potency. nih.gov

The linker chain connecting the pyridyl and imidazolidinone moieties is also a key determinant of activity. The interaction between the central part of this linker and specific amino acid residues within the VP1 hydrophobic pocket, such as Tyr116, is vital for drug efficacy. nih.gov For instance, substituting a methyl group with a more bulky trifluoromethyl group in the middle of the linker chain can abolish the inhibitory effect in certain mutant viruses, highlighting the precise nature of this interaction. nih.gov

Antimicrobial Research Applications

Antibacterial Activity (e.g., against Gram-positive and Gram-negative bacteria)

Preclinical research data specifically detailing the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria were not identified in the reviewed scientific literature. While research exists on the antibacterial properties of the broader chemical classes of imidazolidinones and oxazolidinones, specific findings for the title compound are not available. nih.govmdpi.com

Antifungal Activity

Preclinical research data on the specific antifungal activity of this compound were not found in the reviewed scientific literature. Studies have been conducted on other heterocyclic compounds containing imidazolidinone or triazole rings, but specific data for the title compound is not available. rsc.orgnih.gov

Proposed Antimicrobial Mechanisms (e.g., Enzyme Inhibition)

Derivatives of imidazolidinone and structurally similar compounds like oxazolidinones have demonstrated notable antimicrobial effects. Research into related heterocyclic structures suggests that their mechanism of action may involve the inhibition of essential bacterial enzymes. For instance, studies on 2,3-diaryl-thiazolidin-4-ones, which share a heterocyclic core, have pointed to the inhibition of E. coli MurB enzyme as a probable antibacterial mechanism. For antifungal activity, inhibition of the enzyme CYP51 (lanosterol 14α-demethylase), which is crucial for fungal cell membrane synthesis, has been proposed.

While the precise enzymatic targets for this compound are not specified in the available literature, the activity of related pyridyl-oxazolidinone derivatives has been documented. For example, certain 3-(3-pyridyl)-oxazolidone-5-methyl ester derivatives show broad-spectrum activity against Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, and Bacillus subtilis. mdpi.comnih.gov One of the most potent compounds in a studied series exhibited a Minimum Inhibitory Concentration (MIC) of 16 μg/mL against B. subtilis. nih.gov The general class of imidazolones has been associated with both antibacterial and antifungal properties, suggesting a potential for broad-spectrum antimicrobial action. researchgate.net

Anticancer Research Applications

The anticancer potential of imidazolidinone derivatives has been an active area of research, with studies exploring cytotoxic effects against various cancer cell lines and the underlying molecular mechanisms.

Cytotoxic Activity in Tumor Cell Lines (e.g., Lung Cancer, Colorectal Cancer)

While specific cytotoxic data for this compound against lung and colorectal cancer cell lines is not detailed in the available research, studies on structurally related imidazolidin-4-one (B167674) derivatives have shown significant anticancer activity. One such derivative, compound 9r, demonstrated potent cytotoxicity in colorectal cancer (CRC) cell lines.

| Cell Line | Cancer Type | Compound | IC₅₀ (µM) |

| HCT116 | Colorectal Carcinoma | Derivative 9r | 9.44 |

| SW620 | Colorectal Carcinoma | Derivative 9r | 10.95 |

This data indicates that imidazolidinone-based compounds can suppress the growth of colorectal cancer cells in a dose-dependent manner. Further research has shown that various heterocyclic compounds, including pyrazole (B372694) and thiazolidinol derivatives, exhibit cytotoxicity against human lung adenocarcinoma cells (A549), though direct data for this compound is not available.

Proposed Anticancer Mechanisms (e.g., Induction of Apoptosis, ROS Generation, Kinase Inhibition)

The anticancer effects of imidazolidinone derivatives are believed to stem from their ability to trigger programmed cell death, or apoptosis, in cancer cells. Research on an active imidazolidin-4-one derivative (compound 9r) in colorectal cancer cells revealed that its mechanism involves the induction of apoptosis through the mitochondrial pathway. mdpi.com

Key mechanistic findings include:

Reactive Oxygen Species (ROS) Generation: The compound was found to induce an accumulation of reactive oxygen species within the cancer cells. mdpi.com ROS are highly reactive molecules that, at elevated levels, can cause significant cellular damage and trigger cell death pathways.

JNK Pathway Activation: The increase in ROS was shown to activate the c-Jun N-terminal kinase (JNK) pathway, which plays a critical role in mediating apoptosis in response to cellular stress. mdpi.com

Induction of Apoptosis: The activation of the JNK pathway subsequently leads to apoptosis, as confirmed by assays showing an increase in apoptotic cells with higher concentrations of the compound. mdpi.com This process involves the Bcl-2 family of proteins, with the compound increasing the expression of the pro-apoptotic protein Bax. mdpi.com

Other proposed mechanisms for related heterocyclic anticancer compounds include the inhibition of key signaling pathways like PI3K/Akt/mTOR and MAPK/ERK, which are often dysregulated in cancer and are crucial for cell proliferation and survival.

Role as a Ligand in Metal Complexes for Enhanced Anticancer Activity

The incorporation of organic molecules as ligands in metal complexes is a well-established strategy for developing novel anticancer agents with enhanced efficacy. Palladium and ruthenium complexes, in particular, have shown considerable promise. Pyridine-based ligands are frequently used in these complexes due to their effective coordination with metal ions. nih.gov

While no studies were found that specifically utilize this compound as a ligand, the principle has been demonstrated with other pyridine-containing molecules. nih.gov These metal complexes often exhibit superior anticancer profiles compared to the ligands alone, with enhanced cytotoxicity and the ability to induce apoptosis. The metal center is thought to facilitate interactions with biological targets, such as DNA or proteins, leading to cell death. The structure of such complexes, often featuring a trans coordination geometry of the pyridine (B92270) ligands with the palladium or platinum ion, is crucial for their biological activity. nih.gov

Other Investigational Biological Activities (e.g., Anti-inflammatory)

In addition to antimicrobial and anticancer research, related heterocyclic compounds have been investigated for other biological activities, notably for anti-inflammatory effects. Studies on hybrid molecules containing both indole (B1671886) and imidazolidine (B613845) nuclei have demonstrated promising anti-inflammatory and antinociceptive (pain-reducing) activities.

The proposed anti-inflammatory mechanisms for these related compounds include:

Reduction of Leukocyte Migration: The compounds were shown to reduce the migration of immune cells to the site of inflammation.

Inhibition of Pro-inflammatory Cytokines: A decrease in the release of key inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), was observed.

Inhibition of NF-κB: Some pyridazinone derivatives have been found to inhibit the lipopolysaccharide (LPS)-induced activation of nuclear factor-κB (NF-κB), a critical transcription factor that regulates inflammatory responses.

These findings suggest that the imidazolidinone scaffold, particularly when combined with other pharmacologically active groups, has the potential to be developed into novel anti-inflammatory agents.

Mechanistic Elucidation of Biological Interactions Molecular and Cellular Level

Identification of Specific Biological Targets (e.g., Enzymes, Receptors)

There is no scientific literature available that identifies or suggests any specific biological targets for 1-(2-Chloro-4-pyridyl)-2-imidazolidinone. Studies that would typically be used to determine such targets, for instance, broad screening assays against panels of enzymes or receptors, have not been published for this compound.

Molecular Basis of Ligand-Target Binding

As no biological targets for this compound have been identified, there is consequently no information on the molecular basis of its binding.

Non-Covalent Interactions (Hydrogen Bonding, Van der Waals, π-Stacking)

Without a known target, the specific non-covalent interactions that this compound might form within a biological binding pocket remain entirely hypothetical.

Conformational Changes Induced by Binding

Information regarding conformational changes is dependent on the identification of a specific biological target and subsequent structural biology studies (e.g., X-ray crystallography or NMR spectroscopy) of the ligand-target complex. No such studies have been performed or published for this compound.

Downstream Cellular Pathway Modulation

The effects of a compound on cellular pathways are a direct consequence of its interaction with one or more biological targets. In the absence of this primary information, no data exists on how this compound may modulate cellular functions.

Effects on Signal Transduction Cascades

There are no published studies that have investigated the effect of this compound on any signal transduction cascades.

Cellular Responses to Compound Exposure (e.g., Cell Cycle Arrest, Apoptosis)

There is no available data from cellular assays that would indicate what, if any, responses are elicited by exposing cells to this compound.

Resistance Mechanisms and Target Mutations

Data regarding specific resistance mechanisms or target mutations that confer resistance to this compound are not available in publicly accessible scientific literature. While drug resistance is a known phenomenon for various classes of therapeutic agents, including those with pyridine (B92270) and imidazolidinone cores, dedicated studies elucidating these pathways for this compound have not been reported.

General mechanisms of drug resistance in related compound classes, such as pyridine derivatives, can involve mutations in the target protein that reduce drug binding affinity or alterations in cellular pathways that affect drug metabolism or efflux. nih.govnih.gov However, without specific research on this compound, it is not possible to detail any applicable resistance profiles or target site modifications.

Data on Resistance Mechanisms and Target Mutations

| Mechanism Category | Specific Mechanism | Associated Target Mutations |

|---|---|---|

| Data Not Available | No specific resistance mechanisms have been documented for this compound in scientific literature. | No target mutations have been identified in relation to resistance to this compound. |

Future Research Directions and Potential Academic Impact

Exploration of Novel Synthetic Methodologies

The synthesis of imidazolidin-2-one derivatives is a well-established field, yet there remains room for innovation, particularly in creating derivatives of 1-(2-Chloro-4-pyridyl)-2-imidazolidinone with greater efficiency and diversity. mdpi.com Future research could move beyond traditional methods, such as the cyclization of N-(2-chloroethyl) ureas scialert.net, and explore more advanced catalytic strategies.

Key areas for exploration include:

Catalytic Carbonylation: Developing methods for the direct incorporation of a carbonyl group into a diamine precursor using sustainable and atom-economical catalysts could offer a more efficient route than stoichiometric reagents. mdpi.com

Intramolecular Hydroamination: The catalytic hydroamination of unsaturated urea (B33335) derivatives represents a robust methodology for constructing the C-N bonds of the imidazolidinone ring. mdpi.com

Multi-Component Reactions: Designing one-pot reactions where the pyridine (B92270) and imidazolidinone moieties are assembled from simpler starting materials could significantly streamline synthesis and allow for the rapid generation of a library of analogues.

Flow Chemistry: Implementing continuous flow synthesis could improve reaction efficiency, safety, and scalability, facilitating the production of the compound for extensive biological screening.

A comparative overview of potential synthetic approaches is presented in Table 1.

| Methodology | Potential Advantages | Key Challenges | Relevant Precursors |

| Classical Cyclization | Well-established procedures. scialert.net | Often requires harsh conditions or multiple steps. | N-(2-aminoethyl)-2-chloro-pyridin-4-amine, Phosgene derivatives |

| Pd-catalyzed C-N Coupling | High efficiency and functional group tolerance. | Catalyst cost and removal from the final product. | 2,4-Dichloropyridine, Ethylene diamine, CO source |

| Multi-Component Reaction | High atom economy, operational simplicity. | Optimization of reaction conditions for regioselectivity. | 2-Chloro-4-aminopyridine, Glyoxal, Isocyanide |

| Flow Synthesis | Enhanced control, safety, and scalability. | Initial setup cost and specialized equipment. | Optimized batch reaction precursors |

Advanced Computational Design for Enhanced Activity and Specificity

Computational chemistry offers powerful tools to guide the rational design of novel analogues of this compound with improved biological properties. By leveraging in silico techniques, researchers can prioritize the synthesis of compounds with a higher probability of success, saving time and resources. nih.govresearchgate.net

Future computational studies should focus on:

Quantitative Structure-Activity Relationship (QSAR): Developing predictive QSAR models can identify key structural features of the this compound scaffold that correlate with a specific biological activity. nih.gov This allows for the virtual screening of large compound libraries.

Molecular Docking: If a biological target is identified, molecular docking can be used to predict the binding orientation and affinity of designed analogues within the target's active site. rsc.orgmdpi.com This can elucidate the mechanism of action and guide modifications to enhance binding. nih.gov

Fragment-Based Drug Design (FBDD): FBDD can be employed to design new derivatives by identifying small molecular fragments that bind to the target and then linking them to the core scaffold. rsc.org

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex, assessing the stability of binding interactions over time.

Table 2 illustrates a hypothetical output from a computational design effort to create analogues with potentially enhanced inhibitory activity against a target kinase.

| Compound Analogue | Modification | Computational Method | Predicted Binding Affinity (kcal/mol) | Key Predicted Interaction |

| Lead Compound | This compound | Docking | -7.5 | H-bond with hinge region |

| Analogue 1 | Replace 2-Chloro with 2-Methoxy | Docking + FEP | -8.2 | Additional H-bond with gatekeeper residue |

| Analogue 2 | Add methyl group to imidazolidinone N | Docking | -7.8 | Improved hydrophobic contact |

| Analogue 3 | Replace Pyridyl with Pyrimidyl | QSAR + Docking | -9.1 | Enhanced pi-stacking interactions |

Broadening the Scope of Biological Investigation in in vitro and in vivo (Animal) Models

The biological activity of the this compound core is largely unexplored. A systematic and broad investigation is necessary to identify its therapeutic potential. The structural similarity to other biologically active heterocyclic compounds suggests a wide range of possibilities. nih.govmdpi.com

A tiered approach to biological investigation is recommended:

Initial In Vitro Screening: The compound and its synthesized analogues should be screened against a diverse panel of biological targets. This could include assays for anticancer activity against various human cancer cell lines (e.g., lung, breast, colon, CNS) mdpi.comnih.gov, antimicrobial activity against pathogenic bacteria and fungi nih.govmdpi.com, and activity against specific enzyme families like kinases or proteases.

Mechanism of Action Studies: For any "hits" identified in the initial screening, further in vitro studies would be required to determine the mechanism of action.

In Vivo (Animal) Model Testing: Promising candidates with well-defined in vitro activity should be advanced to animal models. nih.gov For example, if a compound shows potent anticancer activity in vitro, it could be tested in mouse xenograft models. nih.gov If it displays antiepileptic potential, rodent models of seizures would be appropriate. nih.gov

Table 3 outlines a potential screening cascade for investigating the anticancer potential of the compound.

| Phase | Assay/Model Type | Examples | Primary Endpoint |

| Phase I: Broad Screening | In Vitro Cell Proliferation | NCI-60 Human Tumor Cell Line Screen | Growth Inhibition (GI50) |

| Phase II: Target Validation | In Vitro Kinase Panel | Kinase Glo® Assay against a panel of 100+ kinases | IC50 values |

| Phase III: Advanced In Vitro | Cell Cycle Analysis, Apoptosis Assays | Flow Cytometry, Caspase Assays | Cell cycle arrest, induction of apoptosis |

| Phase IV: Preclinical In Vivo | Animal Efficacy Models | HCT-116 (colon cancer) xenograft mouse model nih.gov | Tumor growth inhibition |

Development of Advanced Analytical Techniques for Research Quantification

Robust analytical methods are essential for supporting both synthesis and biological studies. While standard techniques like NMR and MS are used for structural confirmation researchgate.netresearchgate.net, quantitative methods are needed for pharmacokinetic and metabolism studies.

Future research should focus on developing and validating highly sensitive and specific bioanalytical methods, such as:

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying low concentrations of small molecules in complex biological matrices like plasma, blood, and tissue homogenates. Developing an LC-MS/MS method would be critical for in vivo pharmacokinetic studies.

High-Resolution Mass Spectrometry (HRMS): HRMS can be employed for metabolite identification studies, helping to understand how the compound is processed in biological systems.

Table 4 provides a comparison of potential analytical techniques for the quantification of this compound in research settings.

| Technique | Primary Application | Typical Limit of Quantification (LOQ) | Selectivity |

| HPLC-UV | In-process control, purity assessment | ng/mL range | Moderate |

| LC-MS | Reaction monitoring, metabolite screening | low ng/mL to high pg/mL range | High |

| LC-MS/MS | Pharmacokinetic studies, bioanalysis | pg/mL range | Very High |

| HRMS | Metabolite identification | N/A (qualitative) | Very High |

Application as a Chemical Probe for Biological Pathway Delineation

Should a derivative of this compound be identified that exhibits high potency and selectivity for a single biological target (e.g., a specific enzyme), it could be developed into a chemical probe. Chemical probes are invaluable tools for dissecting complex biological pathways.

The development pathway for a chemical probe would involve:

Optimization: Modifying the initial "hit" compound to improve its potency, selectivity, and cell permeability.

Rigorous Validation: Demonstrating that the compound engages the intended target in cells at concentrations where it elicits a biological effect.

Application: Using the validated probe to study the physiological and pathological roles of its target protein. For instance, if the compound selectively inhibits a novel kinase, it could be used to identify the substrates of that kinase and its role in disease signaling pathways.

The ultimate academic impact would be the provision of a new pharmacological tool to the broader scientific community, enabling new discoveries in biology and medicine.

Q & A

Q. What are the primary synthetic routes for 1-(2-Chloro-4-pyridyl)-2-imidazolidinone, and how can researchers optimize yield?

The synthesis often involves cyclization reactions of substituted amines or urea derivatives. For example, palladium-catalyzed hydrogenation of chlorinated precursors (e.g., 4-chloro-N-(isoxazol-4-yl)benzamide) followed by Schiff base formation under alkaline conditions can yield imidazolidinone derivatives. Key steps include solvent selection (ethanol/water), catalyst optimization (Raney nickel over Pd/C to avoid dehalogenation), and temperature control (45°C for cyclization). Yield improvements (>85%) are achievable by avoiding side reactions like hydrodechlorination .

Q. How can researchers confirm the structural identity of this compound?

Methodological approaches include:

- GC/MS Analysis : Compare retention times and fragmentation patterns with reference standards. For example, imidazolidinone derivatives show characteristic peaks at m/z corresponding to the molecular ion (e.g., m/z 211.65 for C₉H₁₀ClN₃O) and fragments like [M-Cl]⁺ .

- NMR Spectroscopy : Key signals include δ 3.5–4.0 ppm (imidazolidinone ring protons) and δ 7.0–8.5 ppm (pyridyl aromatic protons) .

Q. What stability considerations are critical for storing this compound?

- Temperature : Store at 0–6°C to prevent thermal degradation, as imidazolidinones are prone to ring-opening at elevated temperatures .

- Light Sensitivity : Protect from UV exposure due to the chloro-pyridyl moiety, which may undergo photolytic dechlorination .

Advanced Research Questions

Q. How does this compound behave in environmental matrices, and what analytical methods quantify its persistence?

- Sorption-Desorption Studies : Use batch equilibration techniques with soil/water systems. Fit data to the Freundlich equation to determine sorption coefficients (Kf). For example, related imidazolidinones (e.g., imidacloprid metabolites) exhibit Kf values of 2.5–4.1 in loamy soils, indicating moderate mobility .

- HPLC Analysis : Employ C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30 v/v) for quantification. Limit of detection (LOD) ranges from 0.05–0.1 µg/mL .

Q. What role does this compound play in pharmaceutical impurity profiling?

this compound may arise as a degradation product or synthetic intermediate in drugs like Trazodone. To isolate and quantify it:

- LC-MS/MS : Use hydrophilic interaction liquid chromatography (HILIC) with tandem MS for separation from parent drugs. Monitor transitions like m/z 196 → 154 (imidazolidinone ring cleavage) .

- Forced Degradation Studies : Expose parent compounds to acidic (HCl), oxidative (H₂O₂), and thermal stress to simulate impurity formation pathways .

Q. How can computational methods predict the reactivity of this compound in synthetic pathways?

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Catalyst Screening : Replace Pd/C with Raney nickel to suppress dechlorination (reduces byproducts by >90%) .

- Stepwise Purification : Use silica gel chromatography (hexane/ethyl acetate gradient) followed by recrystallization in ethanol to isolate the target compound (>95% purity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.